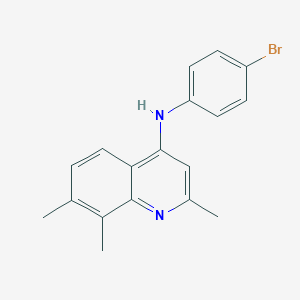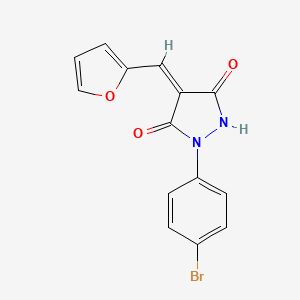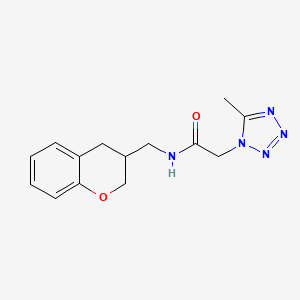
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(1-piperidinylmethyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran derivatives are a class of organic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These compounds have been synthesized through various methods, leading to a wide range of applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves cyclocondensation reactions, utilizing carbohydrazones and thioglycolic acid in DMF, or reactions between different aromatic aldehydes and benzofuran compounds in ethanol (Idrees, Kola, & Siddiqui, 2019). Another method includes reactions of visnagenone or khellinone with amino compounds to yield novel benzodifuranyl derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by spectroscopic techniques like IR, NMR, and Mass spectra. These analyses confirm the presence of benzofuran core and various substituents influencing the compound's biological activity (Idrees, Kola, & Siddiqui, 2019).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including cyclocondensation, condensation with aldehydes, and reactions with amino compounds. These reactions often lead to the formation of compounds with significant antibacterial and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility and crystal structure, are crucial for their biological activity and drug formulation. X-ray crystallography and spectroscopic methods are used to determine these properties (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
properties
IUPAC Name |
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-8-4-5-9-18(15)24-23(27)21-16(2)28-20-11-10-19(26)17(22(20)21)14-25-12-6-3-7-13-25/h4-5,8-11,26H,3,6-7,12-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXTXJAHVGHBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-methyl-N-(2-methylphenyl)-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)
![(3-methoxyphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5632201.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)azepan-2-one](/img/structure/B5632204.png)

![4-[(5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5632225.png)
![1-{3-methyl-5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5632230.png)

![1-[(4-ethoxyphenyl)acetyl]-4-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5632258.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5632261.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine](/img/structure/B5632267.png)
![2-(2,4-difluorophenoxy)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5632268.png)